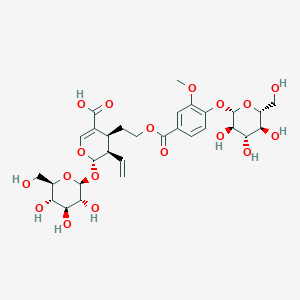
7-O-(4-beta-D-glucopyranosyloxy-3-methoxybenzoyl)secologanolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-(4-beta-D-glucopyranosyloxy-3-methoxybenzoyl)secologanolic acid is an iridoid glycoside compound. It is derived from the aerial parts of Gentiana depressa and has been isolated from the stems and leaves of Lonicera japonica
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is generally produced in small quantities for research purposes. The compound is often synthesized in laboratories using standard organic chemistry techniques and purified using chromatographic methods .
Analyse Des Réactions Chimiques
Types of Reactions
7-O-(4-beta-D-glucopyranosyloxy-3-methoxybenzoyl)secologanolic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
7-O-(4-beta-D-glucopyranosyloxy-3-methoxybenzoyl)secologanolic acid has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of iridoid glycosides and their chemical properties.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases, although more research is needed to confirm its efficacy.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of 7-O-(4-beta-D-glucopyranosyloxy-3-methoxybenzoyl)secologanolic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways related to inflammation and oxidative stress. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-phenylalaninosecologanin
- 6’-O-(7alpha-hydroxyswerosyloxy)loganin
- (Z)-aldosecologanin
- (E)-aldosecologanin
Uniqueness
7-O-(4-beta-D-glucopyranosyloxy-3-methoxybenzoyl)secologanolic acid is unique due to its specific glycosylation pattern and the presence of a methoxybenzoyl group. This structural uniqueness contributes to its distinct chemical and biological properties compared to other iridoid glycosides .
Propriétés
Formule moléculaire |
C30H40O18 |
|---|---|
Poids moléculaire |
688.6 g/mol |
Nom IUPAC |
(2S,3R,4S)-3-ethenyl-4-[2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C30H40O18/c1-3-13-14(15(26(39)40)11-44-28(13)48-30-25(38)23(36)21(34)19(10-32)47-30)6-7-43-27(41)12-4-5-16(17(8-12)42-2)45-29-24(37)22(35)20(33)18(9-31)46-29/h3-5,8,11,13-14,18-25,28-38H,1,6-7,9-10H2,2H3,(H,39,40)/t13-,14+,18-,19-,20-,21-,22+,23+,24-,25-,28+,29-,30+/m1/s1 |
Clé InChI |
VHFHOBRIZGOORR-GSIFQPCXSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C(=O)OCC[C@H]2[C@H]([C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)OCCC2C(C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















